molecular formula C23H19N3O2 B14961294 3'-benzyl-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-benzyl-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B14961294
M. Wt: 369.4 g/mol
InChI Key: BVOOEWOKZVDBBZ-UHFFFAOYSA-N
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Description

3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities, including antitumor and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate and benzylisothiocyanate.

    Formation of Intermediate: These starting materials react in ethanol to form ethyl 4’-(3-benzylthioureido)amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate.

    Cyclization: The intermediate undergoes cyclization using potassium hydroxide (KOH) to yield 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one.

    Alkylation: The final step involves alkylation in the presence of alkali to produce the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
  • 2-alkylthio-substituted 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones

Uniqueness

3’-benzyl-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spirocyclic structure, which imparts distinct three-dimensional properties. This structural uniqueness can influence its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

3-benzyl-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C23H19N3O2/c1-25-20-14-8-6-12-18(20)23(22(25)28)24-19-13-7-5-11-17(19)21(27)26(23)15-16-9-3-2-4-10-16/h2-14,24H,15H2,1H3

InChI Key

BVOOEWOKZVDBBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5

Origin of Product

United States

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